Cas no 2194848-27-4 (N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide)

N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- F6255-0134
- N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- 2194848-27-4
-
- インチ: 1S/C17H18Cl2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-15-9-13(18)5-6-14(15)19/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
- InChIKey: VBYWDUFJUBZJLB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1NC(C1CN(C2=CC=C(C)N=N2)CCC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 364.0857666g/mol
- どういたいしつりょう: 364.0857666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 439
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 58.1Ų
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6255-0134-1mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6255-0134-2mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-5μmol |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-2μmol |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-40mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6255-0134-10μmol |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-4mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6255-0134-20μmol |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-3mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6255-0134-5mg |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
2194848-27-4 | 5mg |
$103.5 | 2023-09-09 |
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide 関連文献
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamideに関する追加情報
Introduction to N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2194848-27-4)
N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide (CAS No. 2194848-27-4) is a meticulously designed organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features, making it a promising candidate for further exploration in medicinal chemistry.
The molecular structure of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide incorporates both chlorinated aromatic rings and a pyridazine moiety, which are known for their ability to modulate biological targets effectively. The presence of the piperidine ring further enhances its potential as a pharmacophore, contributing to its binding affinity and selectivity towards various biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide stands out due to its innovative structural design, which integrates multiple pharmacologically relevant groups. This compound has been extensively studied for its potential applications in treating a range of diseases, including neurological disorders and inflammatory conditions.
The chlorinated phenyl ring in N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is particularly noteworthy, as it enhances the compound's lipophilicity and metabolic stability. These properties are crucial for ensuring that the drug remains active in the bloodstream long enough to exert its therapeutic effects. Additionally, the pyridazine moiety contributes to the compound's ability to interact with specific enzymes and receptors, thereby modulating cellular processes.
Recent studies have highlighted the potential of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide as a lead compound for developing new antipsychotic and anti-inflammatory agents. Research has demonstrated that this compound exhibits promising activity against dopamine D₂ receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. Furthermore, its interaction with cyclooxygenase enzymes suggests that it may have anti-inflammatory properties, making it a potential candidate for conditions such as rheumatoid arthritis.
The synthesis of N-(2,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The chlorination of the phenyl ring and the subsequent coupling with the pyridazine derivative are critical steps that determine the compound's final structure and biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to ensure high yields and purity.
In conclusion, N-(2,5-dichlorophenyl)-1-(< strong >6-methylpyridazin - 3 - yl strong >)< strong > piperidine - 3 - carboxamide strong > (CAS No. 2194848-27-4) is a structurally complex and pharmacologically intriguing compound with significant potential in drug discovery. Its unique combination of functional groups makes it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.
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